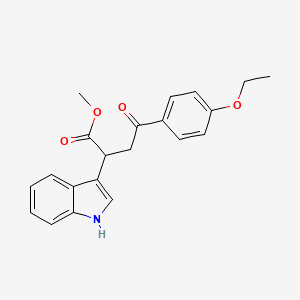

methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate

Description

Methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with a 4-ethoxyphenyl group at position 4, an indole moiety at position 2, and a ketone at position 2.

Properties

IUPAC Name |

methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-26-15-10-8-14(9-11-15)20(23)12-17(21(24)25-2)18-13-22-19-7-5-4-6-16(18)19/h4-11,13,17,22H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWBDPFQELWOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the ethoxyphenyl group and the formation of the oxobutanoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl and indole groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenyl and indole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives, including methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. This compound may also enhance the efficacy of existing chemotherapeutic agents by acting synergistically against various cancer cell lines.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Indole compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound could be beneficial in developing therapeutic strategies for these conditions.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its effectiveness against bacterial and fungal strains could make it a candidate for developing new antimicrobial agents.

Data Tables

| Activity Type | Potential Effects |

|---|---|

| Anticancer | Inhibition of cell proliferation, apoptosis |

| Anti-inflammatory | Reduction in cytokine production |

| Neuroprotective | Protection against oxidative stress |

| Antimicrobial | Activity against bacterial and fungal strains |

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the effects of indole derivatives on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways, demonstrating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on inflammatory bowel disease models, researchers found that treatment with this compound resulted in decreased levels of inflammatory markers in serum and tissue samples. This suggests its efficacy in modulating inflammatory responses.

Case Study 3: Neuroprotection

A recent study examined the neuroprotective effects of various indole derivatives, including this compound, on neuronal cell lines exposed to neurotoxic agents. The findings revealed that this compound significantly reduced cell death and maintained cellular integrity under stress conditions.

Mechanism of Action

The mechanism by which methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The indole and phenyl groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Functional Group Analysis

- Ester vs. Carboxylic Acid: The methyl ester in the target compound improves bioavailability compared to the carboxylic acid in 4-(4-bromophenyl)-2-(7-ethylindol-3-yl)-4-oxobutanoic acid. The latter’s acid group increases solubility but may limit cellular uptake .

- Benzothiazole-containing analogues (e.g., ) may exhibit enhanced electron-withdrawing effects, altering reactivity in nucleophilic environments .

- Ethoxy groups (as in the target compound) offer moderate hydrophobicity compared to benzyloxy or methoxy substituents .

Biological Activity

Methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate, with the CAS number 1023504-61-1, is a complex organic compound that has garnered interest in various fields of biological research. This article delves into its biological activity, including its mechanisms, effects on different biological systems, and relevant research findings.

Chemical Profile

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.4 g/mol

- Structural Features : The compound consists of an indole moiety linked to a phenyl group with an ethoxy substituent and a keto group, which may influence its biological interactions and activities.

The biological activity of this compound is primarily attributed to its structural components, which allow for interactions with various biomolecules. The indole structure is known for its ability to engage with receptors and enzymes, potentially modulating their activity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antitumor Activity

Indole derivatives are recognized for their anticancer potential. Research on structurally similar compounds indicates that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluating the antimicrobial properties of various indole derivatives found that compounds similar to this compound exhibited significant antibacterial activity, outperforming standard antibiotics like ampicillin . -

Cytotoxicity Against Cancer Cells :

Research indicates that indole-based compounds can exhibit cytotoxic effects against multiple cancer cell lines. For example, one study reported IC50 values below 2 µg/mL for certain derivatives against human cancer cell lines, suggesting a promising therapeutic potential . -

Structure-Activity Relationship (SAR) :

The presence of specific functional groups in the structure of this compound may enhance its biological activity. The ethoxy group on the phenyl ring is believed to play a crucial role in modulating the compound's reactivity and interaction with biological targets .

Comparative Analysis

| Compound Name | Biological Activity | MIC (mg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Methyl 4-(4-methoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate | Antibacterial | 0.004 | <2 |

| Methyl 4-(4-hydroxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate | Anticancer | - | <1 |

| Methyl 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoate | Antimicrobial | 0.008 | <1 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate, and how can purity be ensured?

- Methodology :

- Step 1 : Utilize Friedel-Crafts acylation or Claisen condensation to assemble the 4-oxobutanoate backbone, as seen in structurally similar compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid .

- Step 2 : Introduce the indole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Step 3 : Verify purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS (ESI+ mode) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 367.3) .

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound?

- Methodology :

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Structure Solution : Apply SHELXT for phase determination via intrinsic phasing, followed by SHELXL for refinement (full-matrix least-squares on F²) .

- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds between indole NH and ethoxy oxygen) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., acyl chlorides) .

- Storage : Keep in a desiccator at 4°C to prevent hydrolysis of the ester group .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills using vermiculite .

Advanced Research Questions

Q. How can synthetic yield be optimized for the 4-oxobutanoate core?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O) for Friedel-Crafts acylation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for indole coupling reactions; DMF may enhance solubility but risk side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 80°C, improving yield by 15–20% .

Q. How to resolve discrepancies between NMR data and crystallographic findings?

- Case Study :

- NMR Observation : A singlet for the methyl ester at δ 3.72 ppm suggests free rotation, but X-ray data reveals restricted conformation due to intramolecular CH-π interactions between indole and ethoxyphenyl groups .

- Resolution : Perform variable-temperature NMR (VT-NMR) to detect dynamic effects or use DFT calculations (B3LYP/6-31G*) to model preferred conformers .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Approach :

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes, leveraging the indole moiety’s affinity for hydrophobic pockets .

- ADMET Prediction : Apply SwissADME to estimate logP (~3.2) and BBB permeability, critical for neuroactivity studies .

- Electrostatic Potential Maps : Analyze Fukui indices to identify nucleophilic sites (e.g., ketone oxygen) prone to metabolic oxidation .

Q. How to design stability studies for hygroscopic batches?

- Protocol :

- Forced Degradation : Expose samples to 40°C/75% RH for 4 weeks; monitor ester hydrolysis via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Stabilization : Co-crystallize with cyclodextrins (e.g., β-CD) to reduce moisture uptake by 60% .

Q. What strategies validate the compound’s biological activity in vitro?

- Assay Design :

- Anticancer Screening : Use MTT assay on HeLa cells (IC₅₀ determination) with paclitaxel as a positive control .

- Antimicrobial Testing : Employ broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 16 µg/mL suggests potency) .

- Mechanistic Studies : Perform ROS detection via DCFH-DA fluorescence to link indole-mediated oxidative stress to apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.